Home > Products > Screening Compounds P22446 > 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid
3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid - 915876-61-8

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid

Catalog Number: EVT-3150145
CAS Number: 915876-61-8
Molecular Formula: C16H15ClO4
Molecular Weight: 306.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    4'-Chloro-5-Methoxy-3-Biphenylylacetic Acid (DKA-9)

      Compound Description: DKA-9 is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic activities. [] It exhibits anti-inflammatory effects in both normal and adrenalectomized rats, indicating a mechanism independent of adrenal function. [] DKA-9 inhibits prostaglandin E2 formation and oxygen uptake in sheep seminal vesicle microsomes, suggesting a blockade of prostaglandin endoperoxide formation. [] This inhibition is concentration-dependent, reversible, and competitive with respect to the substrate. []

      Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. [, ] It exhibits nanomolar affinity for human CRF1 receptors and demonstrates a 1000-fold selectivity over CRF2α receptors and CRF binding protein. [] SSR125543A antagonizes CRF-induced cAMP synthesis and ACTH secretion in cellular models. [] It also inhibits stress-induced hyperthermia, distress vocalization, and cortical norepinephrine release in rodents. [] Studies suggest potential therapeutic applications for SSR125543A in treating depression and anxiety disorders, particularly those related to unavoidable stress. []

      Compound Description: This compound serves as a key intermediate in the synthesis of the C9-N fragment of maytansine, an ansa macrolide with antitumor activity. []

      Compound Description: CMI-392 acts as a dual inhibitor of 5-lipoxygenase (5-LO) and platelet-activating factor (PAF) receptors. [] It demonstrates potent anti-inflammatory activity in vivo, surpassing the efficacy of either zileuton (a 5-LO inhibitor) or BN 50739 (a PAF receptor antagonist) alone and exhibiting comparable effects to a combination of both agents. [] This dual-acting characteristic suggests potential therapeutic advantages for CMI-392 in treating inflammatory conditions.

      Compound Description: Compound 61 acts as a novel inhibitor of ERAP2, an enzyme involved in processing peptides for loading onto major histocompatibility complex proteins, making it a therapeutic target for cancer and autoimmune disorders. [] It binds near the catalytic center of ERAP2 at a distinct site from known inhibitors, exhibiting an uncompetitive mechanism of inhibition. []

      Compound Description: This compound is a potent BACE1 inhibitor with potential therapeutic applications for Alzheimer's disease. []

      Compound Description: HMBA exhibits antioxidant properties and has shown a protective effect against testosterone-induced benign prostatic hyperplasia (BPH) in rats. [] Its mechanism of action involves restoring depleted antioxidant enzyme levels and reducing elevated lipid peroxides and total nitrite levels in the prostate. []

      Compound Description: These pyrimidine derivatives have been employed as precursors in the synthesis of novel pyrimidine-based compounds with potential antimicrobial activity. []

      Compound Description: These compounds are pharmacologically active markers found in Capparis spinosa. []

      Compound Description: This compound is synthesized from vanillin through a multi-step process involving bromination, oxidation, and esterification. []

      Compound Description: YM-09151-2 is a potent neuroleptic agent. [] Deuterium, tritium, and carbon-14 labeled versions of YM-09151-2 have been synthesized for metabolic and pharmacokinetic studies. []

      Compound Description: This series of compounds was synthesized by reacting 1-(2-Hydoxy-3,4-benzophenyl-5-methoxy)-3-(4-chlorophenyl)-propan-1,3-dione with various hydrazine derivatives. []

    (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone

      Compound Description: This compound was synthesized and characterized through spectroscopic techniques and X-ray diffraction analysis. []

      Compound Description: This compound serves as a versatile building block in organic synthesis and has been used to generate various derivatives through reactions with nucleophiles and electrophiles. []

      Compound Description: This series of compounds, synthesized from 5-substituted-2-aminobenzenethiols and α,β-unsaturated ketones, exhibits antimicrobial activity against various bacterial and fungal strains. []

    • Compound Description: This compound was synthesized and characterized using various spectroscopic methods and X-ray diffraction. [] The compound's crystal structure is stabilized by inter- and intramolecular C—H···O interactions. []

      Compound Description: CI-921 is a potent antitumor agent. [] To facilitate biochemical and pharmacokinetic studies, CI-921 has been labeled with deuterium, tritium, and carbon-14. []

      Compound Description: These compounds are highly sensitive, intramolecularly quenched fluorogenic substrates used for studying renin activity and inhibition. [] Incorporating L-Amp and DNP groups into peptides allows for sensitive detection of renin activity due to the strong fluorescence quenching and subsequent fluorescence upon cleavage. []

Properties

CAS Number

915876-61-8

Product Name

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid

IUPAC Name

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid

Molecular Formula

C16H15ClO4

Molecular Weight

306.74

InChI

InChI=1S/C16H15ClO4/c1-10-3-5-11(6-4-10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

MKRUAXUXLDDNKI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.